2-Amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid; hydrochloride is a compound that combines an amino acid structure with a triazole ring, which is significant in medicinal chemistry. This compound is particularly noteworthy due to its potential applications in neuroscience as a modulator of neurotransmitter receptors.
The compound is classified under the category of amino acids and derivatives, specifically as a triazole-containing amino acid. Its molecular formula is with a molecular weight of approximately 192.60356 g/mol . The compound is often utilized in research settings, particularly in studies related to the N-methyl-D-aspartate receptor (NMDA receptor) modulation .
The synthesis of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid typically involves several steps:
This multi-step synthetic route emphasizes the versatility of triazole chemistry in creating novel compounds with potential biological activity.
The molecular structure of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid features:
The structural representation can be described by its SMILES notation: NC(C[15n]1[13cH][15n][13cH][15n]1)C(=O)O . The InChI string for this compound is: InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2+1,3+1,7+1,8+1,9+1 .
The primary reactions involving 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid include:
The mechanism of action for 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid primarily revolves around its interaction with NMDA receptors:
Key physical and chemical properties of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.60356 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Not specified |
These properties indicate its potential for solubility in biological systems and suitability for pharmacological applications.
The primary applications of 2-amino-3-((3,5-^13C_2,1,2,4-^15N_3)1,2,4-triazol-1-yl)propanoic acid include:
This compound represents a significant advancement in the design of receptor modulators that could provide insights into complex neurological pathways and therapeutic strategies.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9